2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate
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Overview
Description
2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate is an organic compound with the molecular formula C21H19NO3 and a molecular weight of 333.38 g/mol It is known for its unique structure, which combines a quinoline ring with ester and ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate typically involves the esterification of 4-quinolinecarboxylic acid with 2-oxo-2-phenylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinolinecarboxylic acid derivatives, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the ester and ketone functionalities may interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 4-quinolinecarboxylate: Lacks the propyl group, which may affect its biological activity.
2-Phenylethyl 2-propyl-4-quinolinecarboxylate: Lacks the ketone group, which may influence its reactivity and applications.
Uniqueness
2-Oxo-2-phenylethyl 2-propyl-4-quinolinecarboxylate is unique due to its combination of a quinoline ring with both ester and ketone functionalities. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities .
Properties
IUPAC Name |
phenacyl 2-propylquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-8-16-13-18(17-11-6-7-12-19(17)22-16)21(24)25-14-20(23)15-9-4-3-5-10-15/h3-7,9-13H,2,8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGFPIVZFYJOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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